molecular formula C14H10N4O3 B5002496 N-(5-nitro-2H-indazol-2-yl)benzamide

N-(5-nitro-2H-indazol-2-yl)benzamide

Cat. No. B5002496
M. Wt: 282.25 g/mol
InChI Key: FUJUSPNSAFUQJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of indazole derivatives can vary greatly depending on the specific substituents attached to the indazole ring . The indazole moiety is typically planar, which can contribute to the molecule’s ability to interact with various biological targets .


Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present . These can include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can vary greatly depending on the specific substituents present . For example, benzamide, a simple amide derivative of benzoic acid, appears as a white solid in powdered form and as colorless crystals in crystalline form . It is slightly soluble in water and soluble in many organic solvents .

Mechanism of Action

The mechanism of action of indazole derivatives can vary greatly depending on the specific compound and its biological target . Some indazole derivatives have been found to inhibit certain enzymes, while others may interact with various receptors .

Safety and Hazards

The safety and hazards associated with indazole derivatives can vary greatly depending on the specific compound . For example, benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with hazards including acute oral toxicity and germ cell mutagenicity .

Future Directions

Given the wide range of biological activities exhibited by indazole derivatives, there is significant interest in further exploring these compounds for potential therapeutic applications . Future research may focus on the synthesis of new indazole derivatives, investigation of their biological activities, and optimization of their properties for potential use as pharmaceuticals .

properties

IUPAC Name

N-(5-nitroindazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-14(10-4-2-1-3-5-10)16-17-9-11-8-12(18(20)21)6-7-13(11)15-17/h1-9H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJUSPNSAFUQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C=C3C=C(C=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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